N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with the molecular formula C14H11Cl2NOS It is characterized by the presence of dichlorophenyl, methoxy, and methylsulfanyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 2-methoxy-4-(methylsulfanyl)benzoic acid.
Amidation Reaction: The 3,5-dichloroaniline is reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-(methylsulfanyl)benzamide
- N-(3,5-dichlorophenyl)-2-(methanesulfonamido)benzamide
Uniqueness
N-(3,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13Cl2NO2S |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-14-8-12(21-2)3-4-13(14)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19) |
InChI Key |
XQHDNEIQXXBPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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